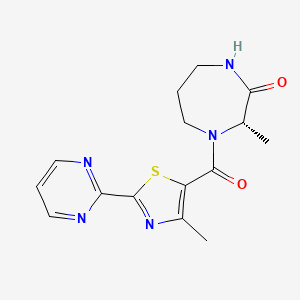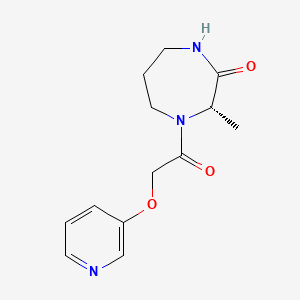
(3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one, also known as MPBD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. MPBD belongs to a class of compounds called diazepanes, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of (3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for the regulation of neuronal excitability in the brain, and its modulation by this compound results in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA-A receptor, resulting in decreased neuronal excitability and increased inhibitory neurotransmission. This leads to the observed anticonvulsant, anxiolytic, and sedative effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using (3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of neuronal activity and can lead to more accurate results. However, one limitation of using this compound is its potential for toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on (3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one. One area of interest is the development of more potent and selective modulators of the GABA-A receptor, which could lead to improved treatments for neurological disorders. Another area of interest is the investigation of the structural and functional properties of the GABA-A receptor, which could lead to a better understanding of its role in neuronal signaling. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders is an area of ongoing research.
Synthesis Methods
The synthesis of (3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one involves the reaction of 4-pyrazol-1-ylbutanoyl chloride with (S)-3-methyl-1,4-diazepan-2-one in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 126-128°C.
Scientific Research Applications
(3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to have potential as a treatment for various neurological disorders, such as epilepsy and anxiety.
properties
IUPAC Name |
(3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11-13(19)14-6-3-10-17(11)12(18)5-2-8-16-9-4-7-15-16/h4,7,9,11H,2-3,5-6,8,10H2,1H3,(H,14,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWVFPSCYDPAH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-methyl-4-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]-1,4-diazepan-2-one](/img/structure/B7352201.png)
![(3S)-3-methyl-4-(3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352203.png)
![(3S)-3-methyl-4-[3-(1,2,4-triazol-1-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352211.png)
![2-methyl-3-[2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B7352221.png)
![(3S)-4-[3-(2-chlorophenoxy)propanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352225.png)
![(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
